molecular formula C18H20N4O4S B2984667 methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1351645-91-4

methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2984667
CAS No.: 1351645-91-4
M. Wt: 388.44
InChI Key: LVNIWGSNBPQJJT-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring an intricate structural framework. It possesses unique pharmacological properties and exhibits potential applications in various scientific domains. Its structure is characterized by a benzoate moiety, a thiazolopyridine core, and acetamido functional groups, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from basic organic building blocks. The synthetic route includes the formation of the thiazolopyridine core through cyclization reactions, followed by the introduction of acetamido groups via acylation reactions. Esterification is then employed to attach the benzoate moiety. Detailed conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production process is streamlined for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability. Solvent recovery and recycling processes are also incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate can undergo oxidation reactions, primarily affecting the thiazolopyridine ring, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the nitrogens within the acetamido groups, converting them into amines under appropriate conditions.

  • Substitution: The compound is prone to substitution reactions, especially nucleophilic substitutions at the acetamido sites, which could yield various analogs.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) are frequently utilized. Typical conditions include controlled temperatures, inert atmospheres, and specific solvent systems to facilitate these reactions.

Major Products

Depending on the reaction pathway, major products may include oxidized derivatives, reduced forms, and substituted analogs. Each derivative might exhibit distinct pharmacological profiles and uses.

Scientific Research Applications

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate finds applications across various fields:

  • Chemistry: Used as a precursor for synthesizing complex molecules and as a model compound in studying reaction mechanisms.

  • Biology: Employed in assays to understand its interaction with biological macromolecules, such as enzymes and receptors.

  • Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

  • Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

  • Molecular Targets: It targets specific enzymes and receptors, modulating their activity through binding interactions.

  • Pathways: The pathways affected include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)benzamide)

  • Methyl 4-(2-(2-acetamido-7,8-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate)

Uniqueness

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate stands out due to its specific structural configuration, which grants it unique physicochemical properties and biological activities, making it a valuable compound for further exploration in both scientific research and practical applications.

Feel free to dive deeper into any specific section that piques your interest!

Properties

IUPAC Name

methyl 4-[[2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11(23)19-18-21-14-7-8-22(9-15(14)27-18)10-16(24)20-13-5-3-12(4-6-13)17(25)26-2/h3-6H,7-10H2,1-2H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNIWGSNBPQJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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